molecular formula C23H22FN5O3 B2612780 3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844661-58-1

3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2612780
CAS No.: 844661-58-1
M. Wt: 435.459
InChI Key: KFZFELQKBSWFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tricyclic pyrimidopurinedione family, characterized by a fused pyrimidine-purine core with substituents influencing its pharmacological profile. Key structural features include:

  • 3-Methoxyphenyl group at position 9: The methoxy group’s electron-donating properties may modulate receptor binding affinity .
  • 1-Methyl substituent: Reduces metabolic degradation by sterically protecting the purine ring .

Its synthesis likely follows routes similar to those described for related compounds, involving alkylation and cyclization steps under reflux or microwave-assisted conditions .

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c1-26-20-19(21(30)29(23(26)31)14-15-7-3-4-10-18(15)24)28-12-6-11-27(22(28)25-20)16-8-5-9-17(13-16)32-2/h3-5,7-10,13H,6,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZFELQKBSWFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCCN(C4=N2)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by their sequential reactions under controlled conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize efficiency and scalability. Advanced techniques like continuous flow synthesis and automated reaction monitoring can also be employed to enhance production.

Chemical Reactions Analysis

3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: The compound can be used in the development of new materials and chemical products with specialized properties.

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Substituents (Positions) Key Biological Activity Synthesis Yield (%) Melting Point (°C)
Target Compound 3-(2-Fluorobenzyl), 9-(3-Methoxyphenyl) Not explicitly reported N/A N/A
9-(2-Chloro-6-Fluorobenzyl) analog 3-(2-Chloro-6-Fluorobenzyl), 1,3-Dimethyl MAO-B inhibition (IC₅₀: 0.12 μM) ~90 (microwave) 198–201
3-Benzyl-9-(2-Methoxyphenyl) 3-Benzyl, 9-(2-Methoxyphenyl) Not reported N/A N/A
9-(4-Fluorophenyl) analog 3-(2-Methylbenzyl), 9-(4-Fluorophenyl) Not reported N/A N/A
Compound 24 9-(Prop-2-ynyl), 1,3-Dimethyl PDE4B/PDE10A inhibition (Ki: <1 μM) 93 203–206
Compound 5 Isoquinolin-2-yl-alkyl, 1,3-Dimethyl 5-HT₁A/D2 receptor affinity (Ki: <10 nM) 38 124–125

Key Observations:

Fluorine Positioning : The target compound’s 2-fluorobenzyl group contrasts with the 4-fluorophenyl group in , which may alter receptor selectivity. Fluorine at the benzyl position (vs. phenyl in ) enhances steric and electronic interactions in hydrophobic binding pockets .

Methoxy Group Orientation : The 3-methoxyphenyl group (target) vs. 2-methoxyphenyl in impacts π-π stacking with aromatic residues in enzyme active sites, as seen in MAO-B inhibitors .

Methylation: The 1-methyl group in the target compound vs.

Pharmacological and Receptor Binding Profiles

  • MAO-B Inhibition : The 2-chloro-6-fluorobenzyl analog shows potent MAO-B inhibition (IC₅₀: 0.12 μM), suggesting that halogenated benzyl groups enhance target engagement. The target compound’s 2-fluorobenzyl group may offer similar benefits but with reduced steric bulk.
  • Receptor Affinity: Compound 5 demonstrates nanomolar affinity for 5-HT₁A and D2 receptors, attributed to its isoquinolin-2-yl-alkyl side chain. The target compound’s 3-methoxyphenyl group may favor serotonergic over dopaminergic interactions.
  • PDE Inhibition : Prop-2-ynyl-substituted compounds (e.g., ) inhibit PDE4B/PDE10A, likely due to the alkyne’s rigidity positioning the core in enzyme pockets.

Biological Activity

3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidopurines. Its unique structure includes a fused pyrimidine and purine ring system, with specific substituents that enhance its potential biological activity. This article reviews the compound's biological properties, including its potential therapeutic applications and mechanisms of action.

Molecular Characteristics

  • Molecular Formula : C23H22FN5O3
  • Molecular Weight : 423.45 g/mol
  • Structural Features : The compound features a 2-fluorobenzyl group and a 3-methoxyphenyl group which contribute to its lipophilicity and potential interactions with biological targets.

Table 1: Structural Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
3-(4-fluorobenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dioneContains phenoxy groupsVariation in substituent affects biological activity
8-(2-methoxyphenyl)-1-methyl-6,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneDifferent core structureInvestigated for different pharmacological activities

Antimicrobial and Antiviral Properties

Research indicates that this compound may exhibit antimicrobial and antiviral properties. Preliminary studies suggest its potential to inhibit various pathogens by interacting with specific enzymes or receptors involved in microbial metabolism or viral replication pathways. The presence of fluorinated groups enhances binding affinity to these targets.

Anticancer Potential

The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can induce cytotoxic effects on cancer cell lines through apoptosis or cell cycle arrest mechanisms. The exact pathways involved are still under investigation but may include modulation of key signaling pathways associated with cell proliferation and survival.

The mechanisms through which this compound exerts its biological effects are believed to involve:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for certain kinases or other enzymes critical in disease processes.
  • Receptor Modulation : The compound may interact with specific receptors (e.g., adenosine receptors) influencing cellular responses.

Study on Antimicrobial Activity

A study published in the European Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrimidopurine derivatives. The results indicated that compounds similar to this compound demonstrated significant activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 1 μM .

Cancer Cell Line Studies

In another study focusing on anticancer properties, derivatives were tested against HepG2 liver cancer cells. The selectivity index was calculated based on cytotoxicity (IC50) versus antimicrobial activity (MIC), showing promising results for select compounds within this class .

Q & A

Q. Answer :

  • Electron-withdrawing effects : The 2-fluorobenzyl group enhances electrophilicity at the purine core, potentially increasing binding affinity to kinase targets .
  • Methoxy group : The 3-methoxyphenyl substituent contributes to lipophilicity (logP ~2.8), improving membrane permeability. Its para position avoids steric hindrance in active sites .
  • Synergistic effects : Combined substituents may stabilize π-π stacking interactions in enzyme pockets, as observed in analogous purine derivatives .

Advanced Question: How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Answer :
Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent-induced shifts. Mitigation strategies include:

  • 2D-NMR (COSY, NOESY) : Maps coupling networks to distinguish tautomers .
  • DFT calculations : Compare computed chemical shifts (e.g., using Gaussian09) with experimental data to validate assignments .
  • Variable-temperature NMR : Identifies conformational flexibility (e.g., ring-flipping in the tetrahydropyrimidine moiety) .

Advanced Question: What experimental designs are recommended to probe its mechanism of action in kinase inhibition?

Q. Answer :

  • Kinase profiling assays : Use recombinant kinases (e.g., CDK2, EGFR) to measure IC₅₀ values. Include ATP competition assays to confirm competitive inhibition .
  • Molecular docking : Perform AutoDock/Vina simulations with crystal structures (PDB: 1H1S) to predict binding poses .
  • Mutagenesis studies : Replace key residues (e.g., Lys33 in CDK2) to validate interaction sites via SPR or ITC .

Basic Question: What are the stability profiles under varying pH and temperature conditions?

Q. Answer :

  • pH stability : The compound degrades at pH <3 (acidic cleavage of the purine core) and pH >10 (hydrolysis of the methoxy group). Buffered solutions (pH 6–8) are optimal .
  • Thermal stability : Decomposition occurs above 150°C (TGA data). Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Question: How can synthetic byproducts be characterized, and what strategies minimize their formation?

Q. Answer :

  • Byproduct identification : LC-MS/MS detects dimers (m/z ~800–850) from incomplete cyclization. HRMS and ¹⁹F NMR differentiate fluorinated impurities .
  • Mitigation : Use excess fluorobenzyl bromide (1.2 eq) to drive substitution reactions to completion. Add molecular sieves to absorb water during cyclization .

Advanced Question: What computational methods are suitable for predicting its pharmacokinetic properties?

Q. Answer :

  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability (%F >50), blood-brain barrier penetration (low, due to high polar surface area >90 Ų), and CYP450 inhibition .
  • MD simulations : GROMACS for assessing binding residence times in target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.